phosphanium iodide CAS No. 652968-36-0](/img/structure/B15161852.png)
[4-(4-Formylphenoxy)butyl](triphenyl)phosphanium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Formylphenoxy)butylphosphanium iodide: is a chemical compound that belongs to the class of phosphonium salts It is characterized by the presence of a triphenylphosphonium group attached to a butyl chain, which is further connected to a phenoxy group with a formyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Formylphenoxy)butylphosphanium iodide typically involves a multi-step process:
Formation of the Phenoxybutyl Intermediate: The initial step involves the reaction of 4-hydroxybenzaldehyde with 1,4-dibromobutane under basic conditions to form 4-(4-formylphenoxy)butane.
Phosphonium Salt Formation: The intermediate is then reacted with triphenylphosphine in the presence of an iodide source, such as sodium iodide, to yield the final product, 4-(4-Formylphenoxy)butylphosphanium iodide.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The formyl group in 4-(4-Formylphenoxy)butylphosphanium iodide can undergo oxidation reactions to form carboxylic acids.
Reduction: The formyl group can also be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where the iodide ion can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted phenoxybutyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: 4-(4-Formylphenoxy)butylphosphanium iodide can be used as a catalyst or catalyst precursor in organic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Drug Development: The compound’s structure allows for modifications that can lead to the development of new pharmaceuticals.
Biological Probes: It can be used in the design of probes for studying biological processes.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism by which 4-(4-Formylphenoxy)butylphosphanium iodide exerts its effects depends on its application. In catalysis, the triphenylphosphonium group can stabilize transition states, facilitating various chemical reactions. In biological systems, the compound can interact with molecular targets such as enzymes or receptors, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
- 4-(4-Formylphenoxy)butylphosphanium chloride
- 4-(4-Formylphenoxy)butylphosphanium bromide
Comparison:
- Uniqueness: The iodide variant may exhibit different solubility and reactivity compared to its chloride and bromide counterparts due to the larger ionic radius and different electronic properties of the iodide ion.
- Applications: While all these compounds can be used in similar applications, the choice of halide can influence the efficiency and outcome of reactions.
Eigenschaften
CAS-Nummer |
652968-36-0 |
|---|---|
Molekularformel |
C29H28IO2P |
Molekulargewicht |
566.4 g/mol |
IUPAC-Name |
4-(4-formylphenoxy)butyl-triphenylphosphanium;iodide |
InChI |
InChI=1S/C29H28O2P.HI/c30-24-25-18-20-26(21-19-25)31-22-10-11-23-32(27-12-4-1-5-13-27,28-14-6-2-7-15-28)29-16-8-3-9-17-29;/h1-9,12-21,24H,10-11,22-23H2;1H/q+1;/p-1 |
InChI-Schlüssel |
HCGOXLXSETYYOK-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)[P+](CCCCOC2=CC=C(C=C2)C=O)(C3=CC=CC=C3)C4=CC=CC=C4.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




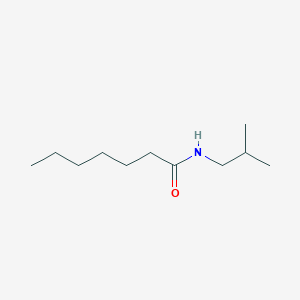
![1-[(Furan-3-yl)methyl]-1H-benzimidazole](/img/structure/B15161786.png)
![5-{[(1,2,4-Thiadiazole-5-sulfinyl)methyl]sulfanyl}-1,2,4-thiadiazole](/img/structure/B15161790.png)

![2-[(10-Chlorodec-9-en-7-yn-1-yl)oxy]oxane](/img/structure/B15161795.png)
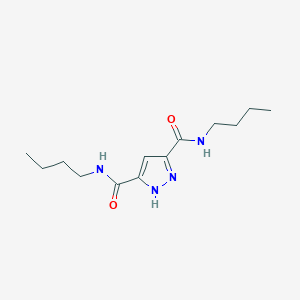
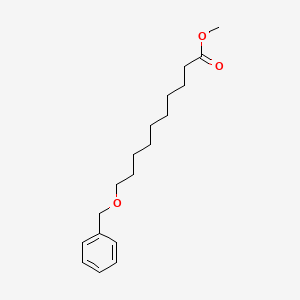
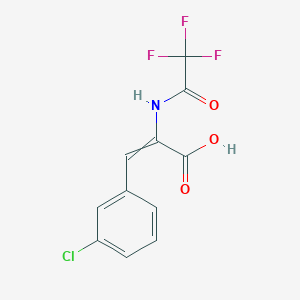
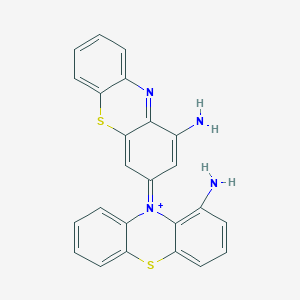
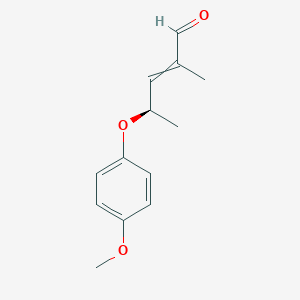
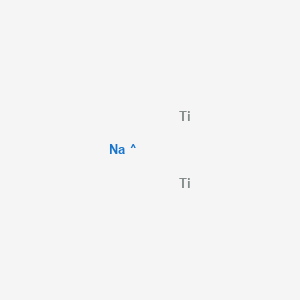
![Phenol, 4-[5-[[(3,4-dimethoxyphenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B15161829.png)
